

Quantitative Binding Affinity of Theliatinib

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Compound Focus: Theliatinib

CAS No.: 1353644-70-8

Cat. No.: S545157

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The table below summarizes the key quantitative data on **Theliatinib**'s activity against wild-type and mutant forms of the EGFR kinase.

Target	Assay Type	Value	Unit	Citation
Wild-type EGFR	Enzyme Inhibition Constant (K_i)	0.05	nM	[1] [2]
Wild-type EGFR	Half Maximal Inhibitory Concentration (IC_{50})	3	nM	[1] [3] [2]
EGFR T790M/L858R Mutant	Half Maximal Inhibitory Concentration (IC_{50})	22	nM	[1] [3] [2]

This data shows that **Theliatinib** has **sub-nanomolar affinity** for wild-type EGFR. Its potency against the resistant T790M/L858R mutant, while lower, remains in the nanomolar range [1] [3] [2]. **Theliatinib** functions as an **ATP-competitive inhibitor** of the EGFR kinase domain [3].

Key Experimental Evidence & Protocols

Theliatinib's efficacy has been validated through both *in vitro* (lab-based) and *in vivo* (animal model) experiments.

In Vitro Cell Survival Assay (CCK-8 Method)

This protocol measures the compound's ability to inhibit the growth of cancer cells.

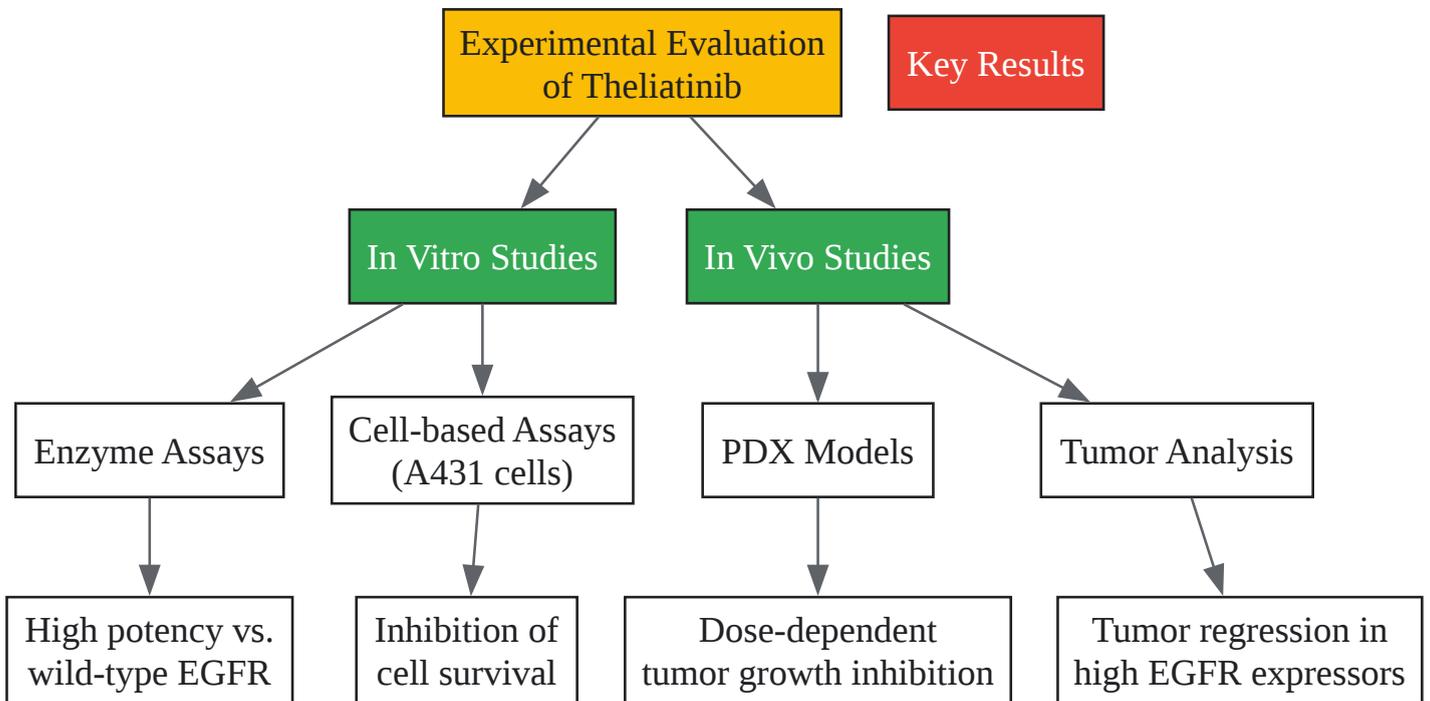
- **Cell Line:** A431 (human epidermoid carcinoma, high wild-type EGFR expression) [2].
- **Procedure:**
 - Seed cells in culture plates and incubate overnight.
 - Add **Theliatinib** at a concentration range (e.g., 0.005 to 10 μ M).
 - Incubate for 48 hours.
 - Add CCK-8 solution, which is metabolized by living cells to produce a colorimetric change.
 - Measure optical density at 450 nm; the signal correlates with the number of living cells [2].
- **Outcome:** **Theliatinib** potently inhibited cell survival in A431 cells, with an IC_{50} of less than 0.007 μ M for EGF-stimulated EGFR phosphorylation [2].

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

These models involve implanting human patient tumors into immunodeficient mice to better predict clinical response.

- **Animal Models:** NOD-SCID or BALB/cASlac-nu/nu mice bearing patient-derived esophageal cancer xenografts (PDECX) [3] [2].
- **Dosing:** **Theliatinib** was administered orally at 15 mg/kg per day [2].
- **Key Findings:**
 - **Theliatinib** showed **broad-spectrum, dose-dependent anti-tumor activity** [3] [2].
 - It induced significant **tumor regression** in models with high EGFR protein expression and gene amplification [3].
 - Efficacy was diminished in tumors with concurrent molecular alterations like **PIK3CA mutations or FGFR1 overexpression**, indicating potential resistance mechanisms [3].

The following diagram illustrates the logical relationship and workflow for these key experiments.

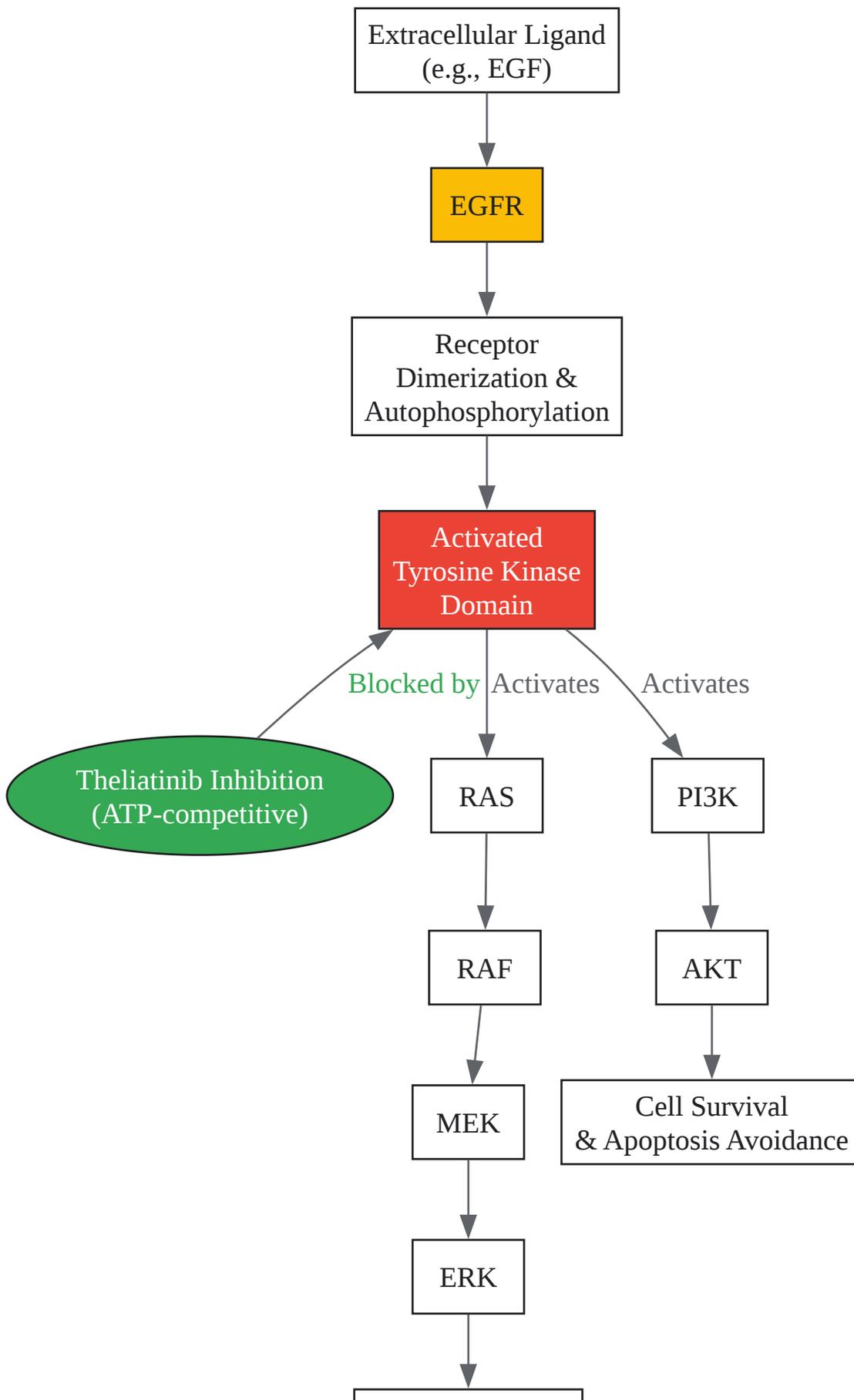


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> Experimental workflow for evaluating **Theliatinib**'s efficacy, from in vitro assays to in vivo models.

Theliatinib in the Context of EGFR Signaling

To understand how **Theliatinib** works, it's helpful to see the pathway it inhibits. The following diagram outlines the core EGFR signaling pathway and the point of inhibition.



Cell Proliferation
& Survival

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> Simplified EGFR signaling pathway, showing **Theliatinib**'s point of inhibition at the tyrosine kinase domain.

Interpretation and Research Context

- **High Selectivity:** **Theliatinib** demonstrates **~50-fold greater selectivity for EGFR** when tested against a panel of 72 other kinases, which is a key indicator of its potential to minimize off-target effects [2].
- **Comparison with Other TKIs:** In vitro studies suggest **Theliatinib** is **3 to 7 times more potent** than earlier EGFR inhibitors like erlotinib and gefitinib at both the enzyme and cellular level [3].
- **Clinical Relevance:** The strong correlation between high EGFR protein expression (measured by IHC H-score) and tumor response in PDX models supports the idea that **EGFR overexpression could serve as a potential biomarker** for predicting which patients might benefit from **Theliatinib** therapy [3].

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References

1. Theliatinib | EGFR | TargetMol [[targetmol.com](https://www.targetmol.com)]
2. Theliatinib (HMPL-309) | EGFR inhibitor | Mechanism [[selleckchem.com](https://www.selleckchem.com)]
3. Anti-tumor efficacy of theliatinib in esophageal cancer ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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